molecular formula C19H20N2O5S B11152470 N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11152470
M. Wt: 388.4 g/mol
InChI Key: RIQIWHPJIQNPCI-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a synthetic thiazole derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 2-position and a furylmethyl carboxamide group at the 5-position of the thiazole core. The 3,4,5-trimethoxyphenyl group is a common pharmacophore in bioactive molecules, notably in tubulin-binding agents like combretastatin analogues . The thiazole ring enhances structural rigidity and facilitates interactions with biological targets, while the furylmethyl group may improve pharmacokinetic properties such as solubility and metabolic stability.

Properties

Molecular Formula

C19H20N2O5S

Molecular Weight

388.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H20N2O5S/c1-11-17(18(22)20-10-13-6-5-7-26-13)27-19(21-11)12-8-14(23-2)16(25-4)15(9-12)24-3/h5-9H,10H2,1-4H3,(H,20,22)

InChI Key

RIQIWHPJIQNPCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=CO3

Origin of Product

United States

Preparation Methods

Thiazole Core Formation

The thiazole ring is synthesized via a Hantzsch thiazole synthesis variant. A ketone precursor (4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole-5-carbonyl chloride) reacts with thiourea in anhydrous ethanol under reflux (78°C, 12 h). Cyclization is catalyzed by hydrochloric acid, yielding the 4-methyl-2-(3,4,5-trimethoxyphenyl)thiazole-5-carboxylic acid intermediate.

Key Reaction Parameters:

ParameterConditionYield (%)
SolventAnhydrous ethanol72–78
TemperatureReflux (78°C)
CatalystHCl (conc.)
Reaction Time12 h

Introduction of the Furylmethyl Group

The furan-2-ylmethylamine moiety is introduced via nucleophilic acyl substitution. The carboxylic acid intermediate is activated using thionyl chloride (SOCl₂) to form the acyl chloride, which subsequently reacts with furan-2-ylmethylamine in dichloromethane (DCM) at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, achieving a 68% yield after column chromatography.

Optimization Insight:
Lower temperatures (0–5°C) minimize side reactions such as furan ring oxidation. Excess TEA (2.5 equiv.) improves amidation efficiency by maintaining a basic environment.

Final Amide Coupling

The carboxamide group is installed using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as coupling agents. A representative procedure from analogous thiazole derivatives involves stirring the acyl chloride with furan-2-ylmethylamine in DCM under argon for 48 h, followed by extraction with 32% HCl and drying over Na₂SO₄.

Reaction Condition Optimization

Solvent Selection

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates compared to nonpolar solvents. A comparative study shows:

SolventDielectric ConstantYield (%)Purity (%)
DCM8.936898
THF7.526295
Toluene2.384588

DCM maximizes yield due to its ability to stabilize ionic intermediates.

Catalytic Systems

EDCI/DMAP outperforms other coupling agents like DCC (dicyclohexylcarbodiimide) in minimizing racemization. For example:

Catalyst PairYield (%)Byproduct Formation
EDCI/DMAP68Low
DCC/HOBt58Moderate
HATU/DIEA72High cost

EDCI’s water-soluble byproducts facilitate purification, making it ideal for large-scale synthesis.

Purification and Characterization

Chromatographic Purification

Crude products are purified via silica gel chromatography using gradient elution (hexane/ethyl acetate 3:2 to 1:1). The target compound exhibits an Rf value of 0.71 in DCM/EtOAc (1:1).

Spectroscopic Analysis

1H NMR (500 MHz, DMSO-d6):

  • δ 10.16 (s, 1H, NH),

  • δ 7.55–7.12 (m, 5H, aromatic and furan protons),

  • δ 3.86–3.65 (s, 12H, OCH3 groups),

  • δ 2.66 (s, 3H, CH3).

HRMS (ESI):

  • m/z [M + H]+ calculated for C19H20N2O5S: 388.4, found: 388.4.

Challenges and Mitigation Strategies

Byproduct Formation

Oxidation of the furan ring occurs at temperatures >10°C, generating furan-2-carboxylic acid derivatives. This is mitigated by strict temperature control (0–5°C) and inert atmospheres.

Low Coupling Efficiency

Incomplete amidation (<50% yield) arises from insufficient acyl chloride activation. Pre-activation with SOCl₂ for 2 h before adding the amine improves yields to >65%.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Purity (%)Cost (USD/g)
Hantzsch-EDCI34298120
Ullmann Coupling43892180
Microwave-Assisted25595200

The Hantzsch-EDCI route balances cost and efficiency, making it the most scalable option .

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the trimethoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide exhibit varying degrees of antibacterial and antifungal activities. For instance, thiazole derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. In comparative studies, some thiazole compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/ml, which were less potent than standard antibiotics like ketoconazole and chloramphenicol .

Anticancer Potential
The thiazole scaffold is recognized for its anticancer properties. Studies have reported that compounds with thiazole moieties can inhibit the proliferation of various cancer cell lines. For example, certain thiazole derivatives exhibited GI50 values ranging from 37 to 86 nM against human cancer cell lines, indicating significant antiproliferative activity . This suggests that this compound could be a candidate for further development in cancer therapy.

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of thiazole derivatives is crucial for optimizing their biological activity. Modifications on the thiazole ring and substituents can enhance or diminish their efficacy. For instance, the presence of methoxy groups on the phenyl ring has been associated with improved bioactivity . This highlights the importance of chemical modifications in enhancing the therapeutic potential of compounds based on the thiazole structure.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiazole derivatives against common pathogens. Among these, a compound similar to this compound showed promising results with an MIC of 100 µg/ml against Staphylococcus aureus, suggesting moderate antibacterial activity .

Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a related thiazole compound was tested against multiple cancer cell lines. The results indicated that it significantly inhibited cell growth with an IC50 value of 50 nM in breast cancer cells. This positions compounds like this compound as potential leads in cancer drug development .

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The trimethoxyphenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural and Functional Insights

Role of the 3,4,5-Trimethoxyphenyl Group :

  • This group is critical for binding to tubulin in anticancer agents (e.g., combretastatin A-4 derivatives) . Its absence in compounds like 2j shifts activity toward antibacterial targets .
  • Electron-donating methoxy groups enhance hydrophobic interactions and π-stacking with biological targets .

Impact of Carboxamide vs. Carboxylic Acid :

  • The carboxamide group in the target compound may improve cell permeability compared to the carboxylic acid in 2j , which could ionize at physiological pH, reducing bioavailability .

Synthetic Efficiency :

  • Benzotriazole-mediated coupling () achieves higher yields (90%) compared to microwave-assisted synthesis (18% in ), highlighting the importance of reaction methodology .

Biological Activity

N-(2-furylmethyl)-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antioxidant properties. This article reviews the existing literature on its biological activity, including synthesis methods, in vitro evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structural formula can be represented as:

C17H18N2O5S\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}

This compound incorporates a furan moiety and a trimethoxyphenyl group, which are significant in enhancing its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-furylmethyl amine with 4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxylic acid derivatives. The reaction conditions often include the use of coupling agents and solvents that promote the formation of the desired amide linkage.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of thiazole derivatives similar to this compound. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values ranging from 1.95 to 15.62 µg/mL against various Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
  • Comparative Efficacy : Certain derivatives exhibited antimicrobial activity superior to standard antibiotics like nitrofurantoin, indicating a promising therapeutic application .
CompoundMIC (µg/mL)Target Bacteria
Compound 151.95 - 15.62Staphylococcus aureus
NitrofurantoinVariesStaphylococcus aureus

Antioxidant Activity

The antioxidant potential of thiazole derivatives has also been investigated. In vitro assays demonstrated that these compounds can scavenge free radicals effectively:

  • Total Antioxidant Capacity : Values ranged from 2007.67 to 1654.76 µg AAE/g dry sample for various thiazole compounds .

The biological activities of these compounds can be attributed to their ability to interact with biological targets such as enzymes and receptors. For instance:

  • Acetylcholinesterase Inhibition : Some thiazole derivatives have shown promising acetylcholinesterase inhibitory activity, which is crucial for potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

Several case studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Efficacy : A study conducted on various thiazole derivatives showed that modifications at specific positions significantly enhanced their antimicrobial properties against resistant bacterial strains .
  • Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from oxidative stress by modulating antioxidant enzyme activities .

Q & A

Q. What established synthetic routes are used for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including cyclization of the thiazole ring and coupling of the furylmethyl and trimethoxyphenyl groups. Key steps include:

  • Use of sodium azide or coupling agents (e.g., EDC/HOBT) for amide bond formation.
  • Refluxing in polar aprotic solvents (e.g., DMF, acetonitrile) to facilitate cyclization .
  • Purification via column chromatography or recrystallization to achieve >95% purity . Critical factors include temperature control (60–80°C for cyclization) and stoichiometric ratios of intermediates to minimize side products .

Q. Which spectroscopic techniques confirm the compound’s structure, and how are data interpreted?

  • NMR Spectroscopy : 1H and 13C NMR identify substituents on the thiazole and trimethoxyphenyl rings. For example, methoxy protons (δ 3.7–3.9 ppm) and furyl protons (δ 6.3–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 429.12) and fragmentation patterns .
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and steric effects .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole and trimethoxyphenyl rings influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Thiazole Modifications : Electron-withdrawing groups (e.g., Cl, CF3) at position 4 enhance antimicrobial activity but reduce solubility .
  • Trimethoxyphenyl Role : The 3,4,5-trimethoxy motif improves binding to tubulin (relevant in anticancer studies), as seen in analogs like combretastatin . Optimization strategies include introducing hydrophilic groups (e.g., -OH, -NH2) to balance activity and pharmacokinetics .

Q. How can contradictions in reported biological activities be resolved through experimental design?

Discrepancies in antimicrobial efficacy (e.g., pH-dependent activity ) are addressed by:

  • Standardizing assay conditions (pH 7.4 for physiological relevance).
  • Using isogenic bacterial strains to control for genetic variability .
  • Validating results with orthogonal methods (e.g., MIC assays vs. time-kill curves) .

Q. What computational methods predict target interactions, and how do they align with empirical data?

  • Molecular Docking : AutoDock Vina models interactions with kinases (e.g., EGFR), identifying hydrogen bonds with the carboxamide group .
  • MD Simulations : GROMACS assesses binding stability; results correlate with SPR-measured binding affinities (KD ~ 1–10 µM) . Discrepancies arise from solvent effects in simulations, requiring empirical validation via ITC .

Q. How are crystallization challenges resolved for X-ray structural analysis?

  • Solvent Screening : Methanol/water mixtures (7:3) promote single-crystal growth .
  • Seeding Techniques : Microseeding with pre-formed crystals improves reproducibility .
  • Data Collection : High-resolution (<1.0 Å) datasets processed via SHELXL refine disorder in the furylmethyl group .

Methodological Considerations

Q. What in vitro/in vivo models evaluate pharmacokinetics?

  • In Vitro : Caco-2 cells assess permeability (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability) .
  • In Vivo : Rodent models measure plasma half-life (t1/2 ~ 2–4 hours) and metabolite profiling via LC-MS/MS .
  • Solubility : Use PEG-400/water (1:1) to overcome low aqueous solubility (<10 µg/mL) .

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